![molecular formula C15H24BNO3 B3133716 [4-[(dibutylamino)carbonyl]phenyl]Boronic acid CAS No. 397843-66-2](/img/structure/B3133716.png)
[4-[(dibutylamino)carbonyl]phenyl]Boronic acid
Overview
Description
[4-[(dibutylamino)carbonyl]phenyl]Boronic acid: is an organic compound with the molecular formula C15H24BNO3 . It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical applications .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known for their ability to form reversible covalent complexes with proteins, enzymes, and other biological molecules that contain cis-diol groups . This property allows them to modulate the activity of these targets.
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of [4-[(dibutylamino)carbonyl]phenyl]Boronic acid . For instance, the compound’s reactivity and stability could be affected by the pH of the environment, as boronic acids are known to form boronate esters under alkaline conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(dibutylamino)carbonyl]phenyl]Boronic acid typically involves the reaction of 4-bromophenylboronic acid with dibutylamine in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-[(dibutylamino)carbonyl]phenyl]Boronic acid can undergo oxidation reactions to form or . Common oxidizing agents include and .
Reduction: Reduction reactions can convert this compound to its corresponding . Reducing agents such as are commonly used.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Sodium borohydride.
Substitution: Bromine, chlorine.
Major Products Formed:
- Boronic esters
- Boronate esters
- Substituted phenyl derivatives
Scientific Research Applications
Chemistry: [4-[(dibutylamino)carbonyl]phenyl]Boronic acid is used as a building block in organic synthesis. Its ability to form reversible covalent bonds with diols makes it valuable in the synthesis of complex molecules and polymers .
Biology: In biological research, this compound is used in the development of biosensors and drug delivery systems . Its boronic acid group can interact with saccharides and other biomolecules, enabling the detection and quantification of various analytes .
Medicine: neutron capture therapy for cancer treatment. Boronic acids can act as boron carriers, delivering boron atoms to tumor cells, which are then targeted by neutron radiation .
Industry: In the industrial sector, this compound is used in the production of advanced materials and catalysts . Its unique chemical properties make it suitable for various applications, including polymer synthesis and surface modification .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-carboxyphenylboronic acid
- 4-methoxyphenylboronic acid
Comparison: Compared to other boronic acids, [4-[(dibutylamino)carbonyl]phenyl]Boronic acid has a unique dibutylamino carbonyl group , which enhances its solubility and reactivity . This makes it particularly useful in applications where high reactivity and specificity are required .
Properties
IUPAC Name |
[4-(dibutylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO3/c1-3-5-11-17(12-6-4-2)15(18)13-7-9-14(10-8-13)16(19)20/h7-10,19-20H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOSLHSSMGIXCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N(CCCC)CCCC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



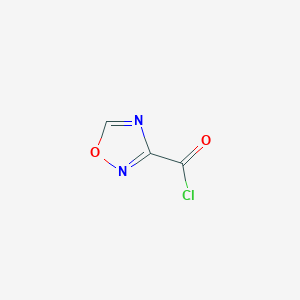

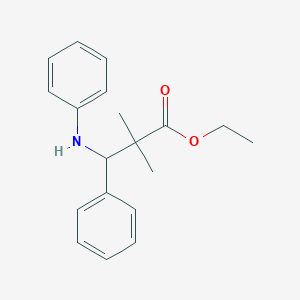

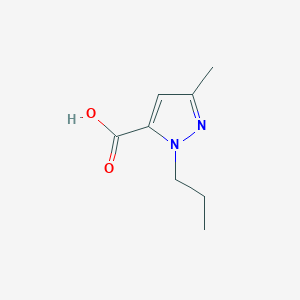
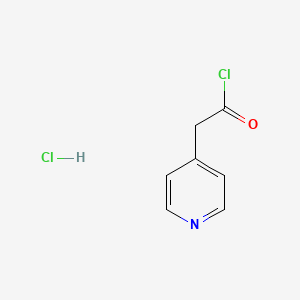
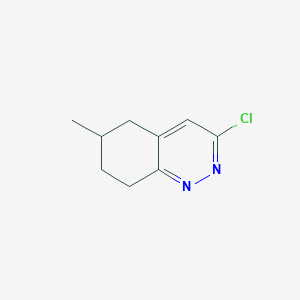


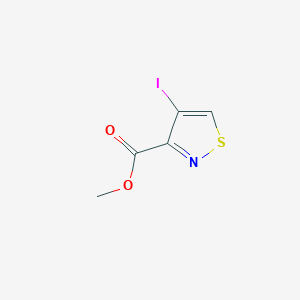

![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133721.png)

